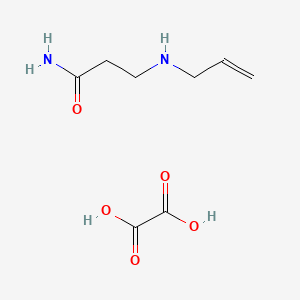

N3-Prop-2-en-1-yl-beta-alaninamide (C2H2O4)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N3-Prop-2-en-1-yl-beta-alaninamide (C2H2O4) is a chemical compound that has recently gained attention in scientific research. It is a derivative of beta-alanine and has been found to have potential applications in various fields, including medicine and biotechnology. In

Scientific Research Applications

Polymer Science and Drug Delivery

- Synthesis and Characterization : N3-Prop-2-en-1-yl-beta-alaninamide is involved in the synthesis of polymeric materials. For instance, star-shaped poly-β-alanine based on tri(prop-2-yn-1-yl) benzene-1,3,5-tricarboxylate and azido terminated poly-β-alanine was synthesized for drug loading and release studies, showcasing its potential in the field of drug delivery systems (Krishna Kumar et al., 2015).

Biochemistry and Molecular Biology

Metabolic Pathways and Enzymology : Research on beta-alanine and its derivatives has provided insights into various metabolic pathways and enzyme activities. For instance, ALD2 and ALD3 genes in Saccharomyces cerevisiae are specialized for beta-alanine biosynthesis, highlighting the enzyme-mediated conversion processes vital for coenzyme A production (W. H. White et al., 2003).

Photoaffinity Labeling : (Arylazido)-beta-alanyl-substituted nicotinamide adenine dinucleotide (N3-NAD) serves as a photosensitive analogue for studying enzyme interactions, demonstrating its utility in biochemical research to understand enzyme active sites (M. Yamaguchi et al., 1985).

Neurological Research : The neurotoxic amino acid β-N-methylamino-l-alanine (L-BMAA) has been studied for its potential role in neurodegenerative diseases, providing a foundation for understanding the biochemical pathways that may contribute to conditions like Amyotrophic Lateral Sclerosis (Estefanía de Munck et al., 2013).

Mechanism of Action

Target of Action

It belongs to the class of organic compounds known as primary carboxylic acid amides . These compounds typically interact with various enzymes and receptors in the body, influencing a range of biological processes.

Mode of Action

As a primary carboxylic acid amide, it may interact with its targets through hydrogen bonding and other non-covalent interactions, leading to changes in the activity of the target proteins .

Biochemical Pathways

Related compounds such as acyl activating enzyme 3 (aae3), which encodes an oxalyl-coa synthetase, have been proposed to catalyze the first step in an alternative pathway of oxalate degradation . This suggests that 3-(Allylamino)propanamide oxalate might also be involved in similar biochemical pathways.

Result of Action

Related compounds such as aae3 have been shown to play a critical role in regulating tissue calcium oxalate crystal accumulation and in defense against oxalate-secreting phytopathogens . This suggests that 3-(Allylamino)propanamide oxalate might have similar effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. It is worth noting that the presence of oxalate in the environment can influence various biological and metabolic processes .

Properties

IUPAC Name |

oxalic acid;3-(prop-2-enylamino)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O.C2H2O4/c1-2-4-8-5-3-6(7)9;3-1(4)2(5)6/h2,8H,1,3-5H2,(H2,7,9);(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFXXNZCAEONZOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNCCC(=O)N.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzyl 5-[(4-fluoro-2-methylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2465467.png)

![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2465470.png)

![N-[3-Fluoro-4-(trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride](/img/structure/B2465475.png)

![(2E)-1-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2465478.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-5-bromo-N-(3-(dimethylamino)propyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2465480.png)